Higher Flavor (Retronasal) Threshold in Baijiu Compared to Ethyl Heptanoate
In a head-to-head comparison within the same Baijiu matrix, 3-methylbutyl heptanoate exhibited a significantly higher flavor (retronasal) threshold value (FTV) compared to ethyl heptanoate [1]. This indicates that a higher concentration of 3-methylbutyl heptanoate is required to achieve the same perceived flavor intensity, directly impacting formulation strategies and cost-in-use.
| Evidence Dimension | Flavor (Retronasal) Threshold Value (FTV) |
|---|---|
| Target Compound Data | 2.31 mg/kg (Detection threshold, nonprofessional panel) |
| Comparator Or Baseline | Ethyl heptanoate: 0.44 mg/kg (Detection threshold, professional panel) |
| Quantified Difference | 3-Methylbutyl heptanoate FTV is approximately 5.25× higher (nonprofessional vs. professional panels) |
| Conditions | Determined by the 10 samples test method in hydroalcoholic solutions (46% v/v ethanol) mimicking Baijiu matrix. |
Why This Matters
This difference is critical for formulators, as it dictates the precise dosage needed for consistent flavor impact, directly affecting production cost and sensory quality.
- [1] Wang L, Zhu L, Zheng F, Zhang F, Shen C, Gao X, Sun B, Huang M, Li H, Chen F. Determination and comparison of flavor (retronasal) threshold values of 19 flavor compounds in Baijiu. J Food Sci. 2021;86(5):2061-2074. doi:10.1111/1750-3841.15718. View Source
